L-Moses (also known as L-45) is a potent and selective inhibitor of the bromodomain of p300/CBP-associated factor (PCAF), a lysine acetyltransferase. [] PCAF, along with GCN5, belongs to subfamily I of the bromodomain phylogenetic tree. [] Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a role in regulating gene expression. [] L-Moses is the first reported cell-active inhibitor specifically targeting the PCAF bromodomain, opening new avenues for studying PCAF's role in various cellular processes. []
L-Moses, also known as L-45, is a potent and selective inhibitor of the bromodomains found in the p300/CBP-associated factor and general control non-derepressible 5. These bromodomains play a crucial role in the regulation of gene expression by interacting with acetylated lysines on histone proteins. L-Moses has a dissociation constant (Kd) of approximately 126 nM for p300/CBP-associated factor, indicating its effectiveness as an inhibitor .
L-Moses is classified as a chemical probe targeting specific bromodomains involved in various cellular processes, including inflammation and cancer development. It is commercially available from suppliers such as Cayman Chemical and Tocris . The compound is part of a broader category of inhibitors that target bromodomain-containing proteins, which are implicated in numerous biological functions and disease states.
The synthesis of L-Moses involves several key steps:
In industrial settings, these synthetic routes are scaled up, optimizing reaction conditions to maximize yield while minimizing costs. High-performance liquid chromatography is often employed for purification processes.
L-Moses has the molecular formula and a molecular weight of approximately 360.5 g/mol . The compound's structure features a triazole ring that contributes to its interaction with bromodomains. The specific stereochemistry is crucial for its selectivity and potency against target proteins.
L-Moses primarily functions through competitive inhibition of the bromodomains in p300/CBP-associated factor and general control non-derepressible 5. In biochemical assays, it demonstrates high selectivity, showing minimal off-target effects at concentrations up to 10 µM, except for some binding to opioid receptors .
The compound's mechanism includes competing with acetylated lysines for binding to the bromodomains, disrupting their function and impacting gene expression regulation.
The primary mechanism by which L-Moses exerts its effects involves binding to the bromodomains of p300/CBP-associated factor and general control non-derepressible 5, thereby inhibiting their activity. This inhibition leads to significant changes in cellular functions associated with gene expression regulation.
In cellular assays, L-Moses has shown an IC50 value of approximately 220 nM against p300/CBP-associated factor in various models, indicating its effectiveness in modulating biological responses linked to these proteins . Furthermore, studies have demonstrated that L-Moses can provide neuroprotection by reversing transcriptional changes induced by stressors like tunicamycin, suggesting therapeutic potential in neurodegenerative diseases .
L-Moses exhibits several notable physical properties:
The compound is classified as non-hazardous according to safety data sheets, indicating a favorable safety profile for laboratory use .
L-Moses serves as a valuable tool in scientific research, particularly in studies related to:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0